Rapastinel
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-BSOLPCOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030481 | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117928-94-6 | |
| Record name | Rapastinel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapastinel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAPASTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Origin and Discovery of Rapastinel’s Structural Template
This compound’s development began with the monoclonal antibody B6B21, which exhibited NMDA receptor-modulating activity. The antibody’s light chain hypervariable region contained the sequence Thr-Pro-Pro-Thr (TPPT), which was identified as the critical binding motif. Nuclear magnetic resonance (NMR) analysis revealed that this tetrapeptide adopts a rigid β-1 type turn stabilized by hydrogen bonds, forming a stable three-dimensional structure essential for its biological activity. Cloning and sequencing of B6B21’s heavy and light chains enabled the synthesis of peptide analogs, with the amidated TPPT-NH₂ variant (this compound) demonstrating optimal glycine-site partial agonist activity.
Initial Synthetic Approaches and Limitations
Early synthetic routes for this compound faced significant challenges, including low yields and impractical purification steps. The original method, described in patent literature, involved a linear solid-phase peptide synthesis (SPPS) approach with the following steps:
- Sequential amino acid coupling : Using Fmoc (fluorenylmethyloxycarbonyl) chemistry, Thr, Pro, Pro, and Thr residues were assembled on a resin.
- Side-chain protection : Tert-butyl (tBu) groups protected Thr hydroxyl moieties.
- Cleavage and deprotection : Trifluoroacetic acid (TFA) removed protecting groups and cleaved the peptide from the resin.
- Amidation : The C-terminal Thr was amidated using ammonium chloride.
This method yielded this compound with a purity of <70%, necessitating multiple chromatographic purifications that reduced the overall yield to <10%. Additionally, the use of hygroscopic intermediates (e.g., proline methyl ester hydrochloride) and toxic reagents (e.g., isobutyl chloroformate) complicated large-scale production.
Optimized Scale-Up Synthesis
To address these limitations, an improved “2 + 2” fragment-coupling strategy was developed, enabling hectogram-scale production with a 30% overall yield (Table 1).
Fragment-Coupling Strategy
The synthesis was divided into two dipeptide segments:
- Segment A : N-Cbz-L-Thr-Pro-Pro-NH₂
- Segment B : Fmoc-L-Thr( tBu)-Pro-OBzl
Synthesis of Segment A
- Coupling : N-Cbz-L-Thr-OH was activated with pivaloyl chloride (PivCl) and coupled to L-Pro-NH₂ in tetrahydrofuran (THF), yielding N-Cbz-L-Thr-Pro-NH₂ (85% yield).
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removed the Cbz group, followed by coupling with Fmoc-L-Pro-OH using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N-diisopropylcarbodiimide (DIC).
Synthesis of Segment B
- Esterification : Fmoc-L-Thr( tBu)-OH was converted to its benzyl ester using DIC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Coupling : The ester was coupled to L-Pro-OBzl·HCl using PivCl, achieving a 92% yield after crystallization.
Fragment Assembly
Critical Process Optimizations
Coupling Reagent Substitution
Replacing isobutyl chloroformate with PivCl improved coupling efficiency from 60% to >90% by reducing side reactions. PivCl’s steric bulk minimized racemization, preserving the peptide’s stereochemical integrity.
Solvent and Temperature Control
- THF/Water Mixture : Enhanced solubility of intermediates during Segment A synthesis.
- 0–5°C Reaction Conditions : Suppressed epimerization during Pro-Pro bond formation.
Crystallization-Based Purification
Intermediate 7 (protected this compound precursor) was purified via anti-solvent crystallization (water addition to THF), eliminating column chromatography and reducing solvent waste.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
- Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water gradient).
- Retention Time : 12.3 min (method: 5–95% acetonitrile over 20 min).
Mass Spectrometry
X-Ray Crystallography
The absolute configuration of the precursor N-Cbz-L-Thr-Pro-Pro-NH₂ was confirmed via single-crystal diffraction (space group P2₁2₁2₁, resolution 0.84 Å).
Challenges in Industrial Production
Hygroscopic Intermediates
Proline methyl ester hydrochloride’s hygroscopicity was mitigated by using benzyl esters, which improved handling stability.
Scalable Hydrogenation
Pd-C-catalyzed hydrogenation was optimized under 50 psi H₂ at 25°C, achieving complete deprotection without peptide backbone cleavage.
Chemical Reactions Analysis
Structural Analysis and Stability
Rapastinel’s chemical structure is characterized by:
-
IUPAC name : (2S,3R)-2-{[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]formamido}-3-hydroxybutanamide .
-
Stereochemistry : Strict control of amino acid configurations during synthesis ensures the correct β-turn conformation .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 413.475 g/mol | |
| Purity | >95% | |
| Synthesis Time | 2–5.5 hours | |
| Yield | 56–77% |
Mechanistic Insights
This compound’s activity is linked to its interaction with NMDA receptors:
-
Receptor Binding : Modulates NMDA receptors through a novel site distinct from glycine co-agonist sites .
-
Functional Effects : Enhances glutamate-mediated NMDAR activity at therapeutic concentrations, promoting synaptic plasticity .
-
Comparative Analysis : Unlike ketamine (an NMDAR antagonist), this compound lacks dissociative side effects due to its partial agonist activity .
Critical Findings
-
Blood-Brain Barrier Permeability : this compound crosses the BBB efficiently, with a brain uptake index of ~80% .
-
Stability : The β-turn structure and hydrogen-bond network confer stability for in vivo applications .
-
Next-Generation Compounds : Structural insights from this compound led to derivatives like apimostinel (NRX-1074) and zelquistinel (AGN-241751) .
This synthesis framework underscores this compound’s unique development from antibody-derived peptides, highlighting its potential as a rapid-acting antidepressant with a distinct mechanism of action.
Scientific Research Applications
Rapastinel is an investigational drug that has been studied for its antidepressant and neurocognitive effects . It functions as a selective positive NMDA (N-methyl-D-aspartate) receptor modulator .
Scientific Research Applications
Mechanism of Action
this compound enhances NMDA receptor activity through a novel site, which is independent of the glycine co-agonist site . This mechanism of action may explain its rapid antidepressant effects and low propensity for dissociative side effects .
- It has been shown to preferentially enhance conductance of NR2B-containing NMDARs at rat Schaffer collateral-CA1 synapses .
- It enhances the magnitude of long-term potentiation (LTP) of synaptic transmission while simultaneously reducing that of long-term depression (LTD) .
- A single dose of this compound increased the proportion of whole-cell NMDAR current contributed by NR2B-containing NMDARs in the hippocampus 1 week post-dosing, an effect that returned to baseline by 4 weeks post-dosing .
Antidepressant Effects
this compound has demonstrated rapid and sustained antidepressant effects in preclinical and clinical studies .
- A single dose of this compound produces a rapid antidepressant response in humans that lasts at least 1 week post-dosing . Repeat weekly or bi-weekly dosing with this compound maintains this effect and produces further gains without evidence of tachyphylaxis .
- In animal studies, this compound has been shown to produce an antidepressant-like effect in Porsolt, learned helplessness, and novelty-induced hypophagia tests in rats, without ketamine-like dissociative, addictive, or sedative side effects .
Effects on Synaptic Plasticity and Cognition
This compound has been shown to increase synaptic plasticity and enhance learning and memory in animal studies .
- A single injection of this compound increased mature spine density in the infralimbic and prelimbic regions of the brain 24 hours post-dosing .
- It enhances performance in hippocampal-dependent learning tasks, including trace eyeblink conditioning and the Morris water maze, in both young adult and learning-impaired aged rats .
- This compound prevented or reversed the declarative memory deficits induced by sub-chronic treatment with ketamine or another global NMDAR antagonist, phencyclidine .
- It has been shown to enhance learning in both young adult and aging rats, with the this compound-induced enhancement of learning greater in old than in young adult animals .
Clinical Trials and Safety
This compound has been evaluated in several clinical trials as an adjunctive treatment for major depressive disorder (MDD) .
- In Phase 3 clinical trials, this compound was well-tolerated and demonstrated a safety and tolerability profile similar to placebo .
- A study assessing the effects of this compound on simulated driving found that this compound 900 and 1800 mg did not impair driving performance, but ketamine 0.5 mg/kg did . Both this compound doses resulted in significantly less impaired driving compared to alprazolam or ketamine .
Limitations
A clinical trial evaluating the efficacy, safety, and tolerability of this compound for relapse prevention was terminated due to not enough events to allow for any statistically meaningful estimation of the Time to First Relapse .
Potential
Mechanism of Action
Rapastinel exerts its effects by modulating the N-methyl-D-aspartate receptor via binding to a novel domain . This receptor activation occurs independently of glycine, and this compound acts as a weak modulator that enhances N-methyl-D-aspartate receptor activity at antidepressant-like concentrations . At higher concentrations, it inhibits N-methyl-D-aspartate receptor activity . The modulation of this receptor enhances synaptic plasticity and signal transduction, contributing to its antidepressant and cognitive-enhancing effects .
Comparison with Similar Compounds
Key Findings :
- Both drugs increase BDNF and ERK/mTOR signaling but diverge in synaptic effects: this compound enhances LTP and reduces LTD, whereas ketamine’s antagonism disrupts NMDAR tone .
- In the social defeat stress model, ketamine’s antidepressant effects persisted longer (7 days vs. 2–4 days for this compound) .
D-Cycloserine (DCS)
Key Findings :
- Both compounds induce c-fos activation in the prelimbic cortex when co-administered with MK-801, but this compound shows greater regional specificity .
- This compound’s structural complexity and GluN2B selectivity may explain its superior pro-cognitive and sustained effects compared to DCS .
Apimostinel (NRX-1074)
Key Findings :
Other Comparators
7-Chlorokynurenic Acid (7-Cl-KYNA)
Memantine and Riluzole
- Efficacy : Mixed results in clinical trials; inferior to this compound in rapidity and durability of antidepressant effects .
Biological Activity
Rapastinel (formerly known as GLYX-13) is a novel compound that acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its rapid antidepressant effects, distinct from traditional antidepressants, and its potential therapeutic applications in various psychiatric disorders.
This compound's primary mechanism involves modulation of NMDA receptor activity, which is crucial for synaptic plasticity and memory functions. Unlike classical NMDA antagonists, this compound enhances receptor activity without inducing psychotomimetic effects. Key findings regarding its mechanism include:
- Partial Agonism : this compound competes with glycine site antagonists and activates NMDA receptors in a dose-dependent manner, demonstrating partial agonist properties in electrophysiological studies .
- Synaptic Plasticity : It has been shown to enhance long-term potentiation (LTP) in rat hippocampal slices, indicating its role in promoting synaptic strengthening .
- Unique Binding Site : this compound modulates NMDA receptor activity through a novel site independent of the glycine co-agonist site, distinguishing it from other NMDA modulators like ketamine .
| Mechanism | Description |
|---|---|
| NMDA Receptor Modulation | Acts as a partial agonist at the glycine site of NMDA receptors |
| Enhancement of LTP | Increases synaptic plasticity and enhances memory function |
| Unique Binding Characteristics | Modulates NMDA receptors through a novel site, avoiding psychotomimetic effects |
Case Studies and Clinical Trials
This compound has been evaluated in several clinical trials for its efficacy in treating major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Key findings include:
- Major Depressive Disorder :
- Obsessive-Compulsive Disorder :
Table 2: Summary of Clinical Trial Findings
| Study Type | Condition | Key Findings |
|---|---|---|
| Phase 2 Clinical Trial | Major Depressive Disorder | Rapid onset of effect within 24 hours; sustained for a week |
| Double-Blind Trial | Major Depressive Disorder | Significant score improvement; no psychotomimetic effects |
| Case Study | Obsessive-Compulsive Disorder | Well tolerated; completion by all participants |
Biological Activity and Cognitive Effects
Research indicates that this compound not only alleviates depressive symptoms but also enhances cognitive functions:
- Cognitive Enhancement : In rodent models, this compound improved learning capabilities and reversed memory deficits induced by other NMDA antagonists like ketamine .
- Long-Term Depression (LTD) : It uniquely reduces hippocampal LTD, which may differentiate its effects from other NMDA receptor modulators .
Table 3: Cognitive Effects of this compound
| Effect | Description |
|---|---|
| Learning Enhancement | Improves cognitive function in both young and aging rats |
| Reversal of Memory Deficits | Prevents memory deficits caused by ketamine |
| Reduction of LTD | Differentiates from similar NMDA modulators |
Q & A
Q. How should researchers report adverse events (AEs) in this compound studies?
- Categorization : Use MedDRA terminology and severity grading (CTCAE v5.0).
- Causality assessment : Differentiate AEs related to this compound vs. underlying MDD .
Ethical and Regulatory Considerations
Q. What informed consent elements are critical for this compound trials?
- Disclosure : Clarify experimental procedures (e.g., IV infusions) and potential risks (e.g., dissociation) .
- Data confidentiality : Adhere to HIPAA/21 CFR Part 11 for electronic records .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
